![molecular formula C20H17F3N4O3S B2560234 N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 903346-94-1](/img/structure/B2560234.png)
N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
The compound contains several functional groups including a benzylamino group, an oxadiazole ring, a thioether linkage, and a trifluoromethyl group attached to a benzamide. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the oxadiazole ring and the benzylamino group. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the compound’s electronic structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. But based on its structure, it could potentially participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and stability .Scientific Research Applications
Trifluoromethylation Reactions
The trifluoromethyl group (CF₃) is increasingly important in pharmaceuticals, agrochemicals, and materials. N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can serve as a precursor for introducing CF₃ groups into organic molecules. Researchers have explored its use in visible-light-promoted S-trifluoromethylation reactions. Specifically, it acts as a trifluoromethyl radical precursor, enabling the functionalization of thiophenols under photoredox catalyst-free conditions .
Antiviral Activity
In the realm of medicinal chemistry, derivatives of benzofuran have been investigated for their antiviral properties. While not directly related to the compound , similar structures may exhibit antiviral activity. Researchers have synthesized 2-amino[thio]methyl derivatives of 4,5-dihydroxybenzofuran and evaluated their efficacy against viral infections .
Mechanism of Action
properties
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c21-20(22,23)15-8-4-7-14(9-15)18(29)25-11-17-26-27-19(30-17)31-12-16(28)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVQYZWHOBQAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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